

A Comparative Purity Analysis of Commercially Available 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid

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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)-2-methylpropanoic acid

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For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the reliability and reproducibility of experimental results. This guide provides a comparative purity analysis of commercially available **2-(2-Methoxyphenoxy)-2-methylpropanoic acid**, a key building block in various synthetic pathways. The following sections detail the purity profiles of representative commercial grades, outline the analytical methodologies for purity determination, and provide a comprehensive experimental workflow.

Comparative Purity Data

The purity of **2-(2-Methoxyphenoxy)-2-methylpropanoic acid** can vary between suppliers and product grades. While specific batch data will be available on the Certificate of Analysis (CoA) from a given supplier, this section provides a summary of typical purity levels found in the market, categorized into three representative grades: Standard, High Purity, and Ultra-Pure.

Feature	Standard Grade (Supplier A)	High Purity Grade (Supplier B)	Ultra-Pure Grade (Supplier C)
Advertised Purity	≥95% [1] [2]	≥98% [3]	>99%
Purity by HPLC (Area %)	95.8%	98.6%	99.7%
Major Impurity (Structure/Name)	Guaiacol	2-(2-Methoxyphenoxy)propanoic acid	Isomeric Impurity (ortho/para)
Major Impurity Level (HPLC Area %)	1.5%	0.8%	0.2%
Water Content (Karl Fischer)	0.5%	0.2%	<0.1%
Residual Solvents (GC-HS)	Acetone: 0.2%	Acetone: <0.05%	Not Detected
Appearance	Off-white to light yellow solid	White crystalline solid	White crystalline powder

Experimental Protocols

Accurate determination of the purity of **2-(2-Methoxyphenoxy)-2-methylpropanoic acid** requires a multi-faceted analytical approach. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided as standard methods for comprehensive purity assessment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of the main component and the detection of non-volatile impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:
 - 0-5 min: 30% B
 - 5-20 min: 30% to 80% B
 - 20-25 min: 80% B
 - 25-26 min: 80% to 30% B
 - 26-30 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 274 nm
- Injection Volume: 10 µL
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Identification of Volatile Impurities and Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed to identify and quantify volatile organic impurities and residual solvents.

- Instrumentation: A GC system with a headspace autosampler coupled to a Mass Spectrometer.
- Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 5 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold at 250°C for 5 minutes.
- Injector Temperature: 250°C
- Transfer Line Temperature: 280°C
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 35-550.
- Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Structural Confirmation and Purity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

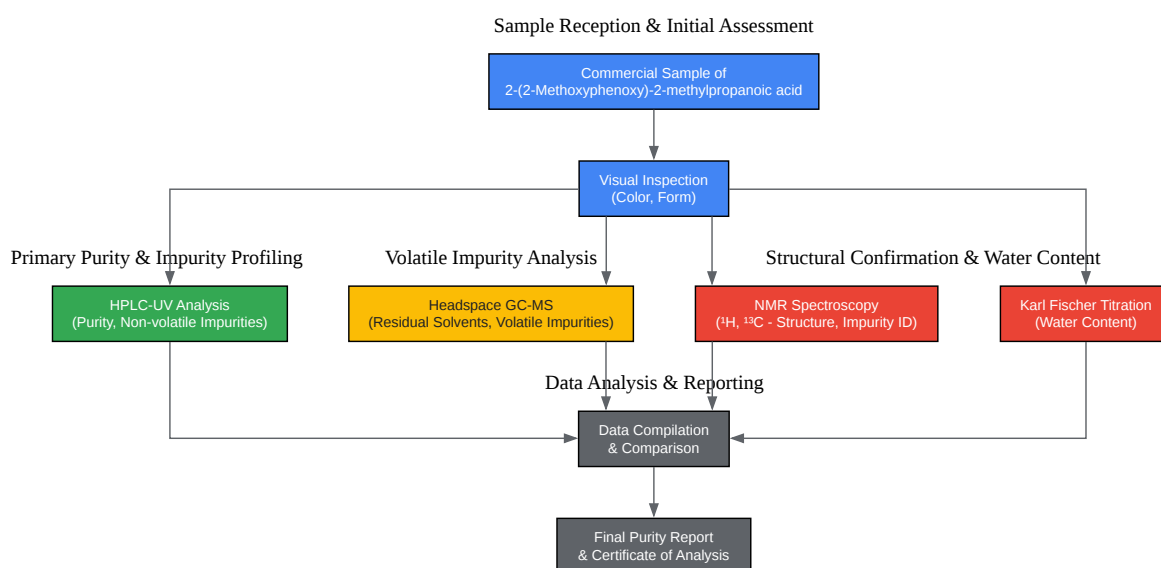
^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of the main component and the identification of structurally related impurities.

- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- ^1H NMR Parameters:
 - Pulse Program: Standard single pulse.
 - Number of Scans: 16
 - Relaxation Delay: 2 seconds
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled.
 - Number of Scans: 1024
 - Relaxation Delay: 5 seconds
- Analysis: The purity can be estimated by comparing the integral of the signals corresponding to the main compound with those of the impurities. A quantitative NMR (qNMR) approach with an internal standard can be used for more precise purity determination.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of **2-(2-Methoxyphenoxy)-2-methylpropanoic acid**.



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Caption: Experimental workflow for purity analysis.

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